REACTION_CXSMILES
|
[C:1]1([Li])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[N:8]12[CH2:15][CH2:14][C:11]([C:16]([O:18]CC)=O)([CH2:12][CH2:13]1)[CH2:10][CH2:9]2>C1COCC1>[N:8]12[CH2:9][CH2:10][C:11]([C:16]([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)([C:1]3[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=3)[OH:18])([CH2:12][CH2:13]1)[CH2:14][CH2:15]2
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Li]
|
Name
|
|
Quantity
|
1.51 g
|
Type
|
reactant
|
Smiles
|
N12CCC(CC1)(CC2)C(=O)OCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The reaction was quenched with H2O
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under vacuum
|
Type
|
ADDITION
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Details
|
H2O and EtOAc were added
|
Type
|
FILTRATION
|
Details
|
This solid was filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
N12CCC(CC1)(CC2)C(O)(C2=CC=CC=C2)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.79 g | |
YIELD: CALCULATEDPERCENTYIELD | 32.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |